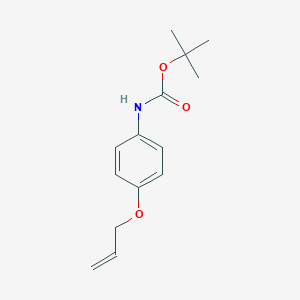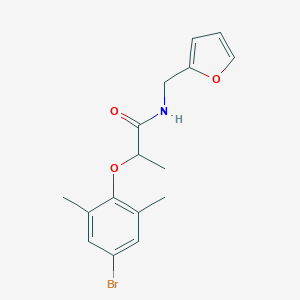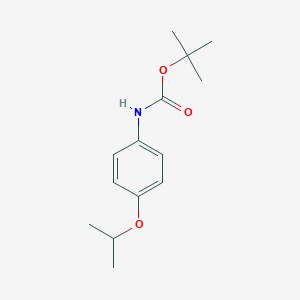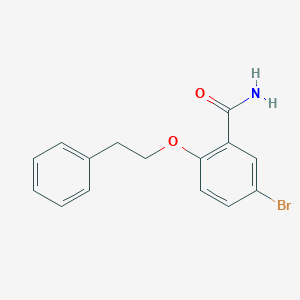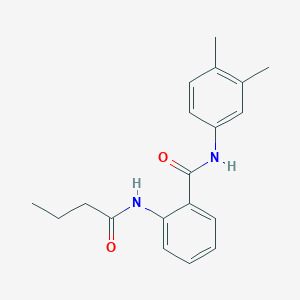
2-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)ethanamine, commonly known as '2-DPMP', is a psychoactive drug that belongs to the class of stimulants. It was first synthesized in the year 1944 by a German chemist named Max Oberlin. Since then, it has been used for various scientific research applications.
作用机制
The mechanism of action of 2-DPMP involves the inhibition of the dopamine and norepinephrine transporters. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in enhanced neurotransmission. The increased levels of dopamine and norepinephrine in the brain lead to an increase in alertness, arousal, and mood elevation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-DPMP include increased heart rate, blood pressure, and body temperature. It also leads to enhanced locomotor activity and decreased appetite. The long-term effects of 2-DPMP on the brain are not well understood, and further research is required to elucidate its potential for addiction and dependence.
实验室实验的优点和局限性
The advantages of using 2-DPMP in lab experiments include its high potency and selectivity for dopamine and norepinephrine transporters. This allows for precise modulation of neurotransmission, which is essential for studying the role of these neurotransmitters in various neurological disorders. However, the limitations of using 2-DPMP in lab experiments include its potential for abuse and dependence, which can lead to ethical concerns.
未来方向
The future directions for research on 2-DPMP include investigating its potential for treating various neurological disorders such as ADHD, depression, and Parkinson's disease. Further research is also required to elucidate its long-term effects on the brain and its potential for addiction and dependence. Additionally, the development of novel analogs of 2-DPMP with improved selectivity and reduced potential for abuse is an area of active research.
合成方法
The synthesis of 2-DPMP involves the reaction of 2,4-dichlorobenzaldehyde with pyridine-2-carboxaldehyde in the presence of sodium triacetoxyborohydride. The resulting product is then reduced using hydrogen gas and a palladium catalyst to obtain 2-DPMP in its pure form.
科学研究应用
2-DPMP has been extensively used for scientific research purposes, especially in the field of neuroscience. It has been found to be a potent inhibitor of the reuptake of dopamine and norepinephrine, which are neurotransmitters responsible for regulating mood, attention, and arousal. This property of 2-DPMP has been utilized to study the role of these neurotransmitters in various neurological disorders such as attention deficit hyperactivity disorder (ADHD), depression, and Parkinson's disease.
属性
分子式 |
C14H14Cl2N2 |
|---|---|
分子量 |
281.2 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C14H14Cl2N2/c15-12-5-4-11(14(16)9-12)6-8-17-10-13-3-1-2-7-18-13/h1-5,7,9,17H,6,8,10H2 |
InChI 键 |
ANGFWFKEEBOZRS-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CNCCC2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
C1=CC=NC(=C1)CNCCC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B250490.png)
![N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B250491.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B250492.png)
![2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B250496.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B250497.png)
![4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B250499.png)
![3-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250500.png)


